molecular formula C11H12O2 B2432974 2-Cyclopropyl-2-phenylacetic acid CAS No. 5689-18-9

2-Cyclopropyl-2-phenylacetic acid

Cat. No. B2432974
CAS RN: 5689-18-9
M. Wt: 176.215
InChI Key: PYBNWSBTADSMIW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylacetic acid is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is a white solid with a strong honey-like odor . It is a catabolite of phenylalanine .


Synthesis Analysis

The synthesis of 2-Cyclopropyl-2-phenylacetic acid could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters could be achieved using a radical approach . This process could be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-2-phenylacetic acid consists of a cyclopropyl group and a phenyl group attached to the same carbon atom, which is also attached to a carboxylic acid group . The InChI code for this compound is 1S/C11H12O2/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving 2-Cyclopropyl-2-phenylacetic acid . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .


Physical And Chemical Properties Analysis

2-Cyclopropyl-2-phenylacetic acid is a powder at room temperature . It has a melting point of 89-91°C . The predicted boiling point is 304.6±11.0°C and the predicted density is 1.228±0.06 g/cm3 . The predicted pKa value is 4.26±0.10 .

Scientific Research Applications

Electronic Effects in Chemical Structures

The electronic effects of cyclopropyl groups, which are a part of the 2-Cyclopropyl-2-phenylacetic acid structure, have been studied. For instance, Kusuyama and Ikeda (1973) explored the electronic substituent constants in phenylacetic acids, revealing cyclopropyl's inductive electron-attracting behavior and its resonance effects on electron-deficient reaction centers (Kusuyama & Ikeda, 1973).

Utility in Organic Synthesis

Cyclopropyl groups are important in organic synthesis. Limbach et al. (2004) detailed the synthesis of cyclopropylideneacetates, a group that includes cyclopropyl structures, demonstrating their versatility as multifunctional building blocks in organic synthesis (Limbach, Dalai, & Meijere, 2004).

Synthesis of Mesoionic Compounds

Fedotov et al. (2011) investigated the cyclization of phenylacetic acids, leading to the formation of mesoionic compounds. This research highlights the role of phenylacetic acid derivatives in synthesizing compounds with unique electronic structures (Fedotov et al., 2011).

Exploration in Antibiotics Production

In the context of antibiotics, Moyer and Coghill (1947) studied the impact of phenylacetic acid on penicillin production, discovering that its addition to culture media increases the yield of penicillin (Moyer & Coghill, 1947).

Chemical Kinetics and Mechanisms

Roy (1995) analyzed the kinetics and mechanisms of hydrolysis of cyclopentolate hydrochloride, a compound related to phenylacetic acid, demonstrating the importance of understanding reaction pathways in medicinal chemistry (Roy, 1995).

Wastewater Treatment

Madan and Wasewar (2017) discussed the removal of phenylacetic acid from aqueous streams, emphasizing its significance in wastewater treatment due to its wide range of biological and medicinal activities (Madan & Wasewar, 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The Suzuki–Miyaura coupling reaction, which could potentially involve 2-Cyclopropyl-2-phenylacetic acid, is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests potential future directions in the development of new synthetic methods involving this compound.

Relevant Papers The papers retrieved discuss the use of pinacol boronic esters in organic synthesis , the Suzuki–Miyaura coupling reaction , and the properties of related compounds . These papers provide valuable insights into the synthesis, reactions, and properties of 2-Cyclopropyl-2-phenylacetic acid.

properties

IUPAC Name

2-cyclopropyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNWSBTADSMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-phenylacetic acid

CAS RN

5689-18-9
Record name 2-cyclopropyl-2-phenylacetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
AD Allen, LM Baigrie, L Gong… - Canadian journal of …, 1991 - cdnsciencepub.com
On a obtenu les phénylcyclopropyl- (4), tert-butylcyclopropyl-(5) et dicyclopropyl-(6) cétènes par déshydrochloration des chlorures d'acyles correspondants à l'aide du Et 3 N dans le …
Number of citations: 44 cdnsciencepub.com

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